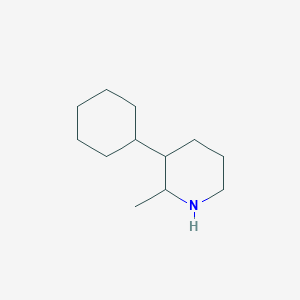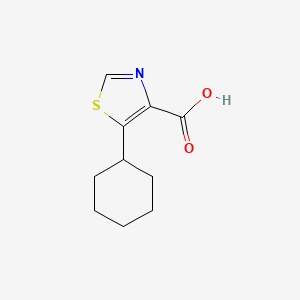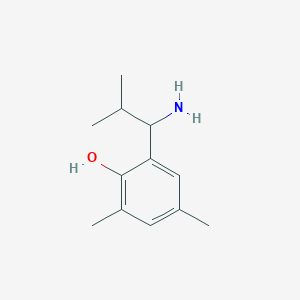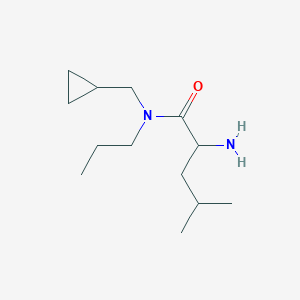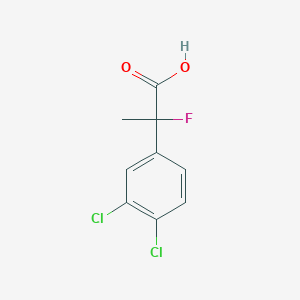![molecular formula C11H17NO B15273038 4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
4-Methyl-2-[(propylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(propylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, characterized by the presence of a methyl group at the 4-position and a propylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(propylamino)methyl]phenol typically involves the alkylation of 4-methylphenol (p-cresol) with a propylamine derivative. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, making it more nucleophilic. The reaction can be represented as follows:
[ \text{4-Methylphenol} + \text{Propylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(propylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
4-Methyl-2-[(propylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(propylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the propylamino group can enhance its solubility and bioavailability. The compound may exert its effects through pathways involving oxidative stress modulation and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound, with a simpler structure and different reactivity.
4-Methylphenol (p-Cresol): Lacks the propylamino group, leading to different chemical and biological properties.
2-Propyl-4-methylphenol: Similar structure but with different substitution patterns.
Uniqueness
4-Methyl-2-[(propylamino)methyl]phenol is unique due to the presence of both a methyl and a propylamino group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-methyl-2-(propylaminomethyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-3-6-12-8-10-7-9(2)4-5-11(10)13/h4-5,7,12-13H,3,6,8H2,1-2H3 |
Clé InChI |
NLDCPSNPNXMIAO-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
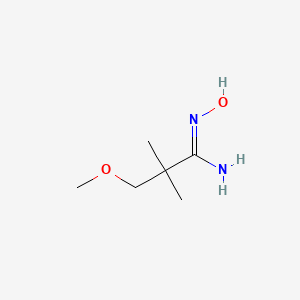
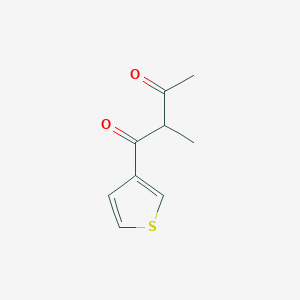
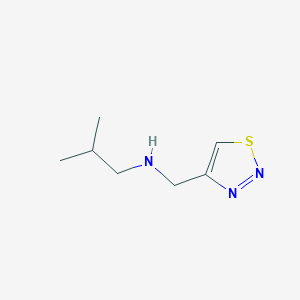
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
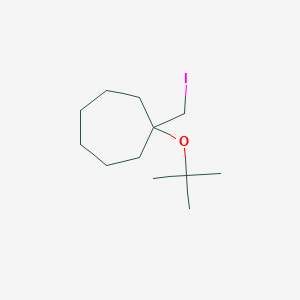
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)

